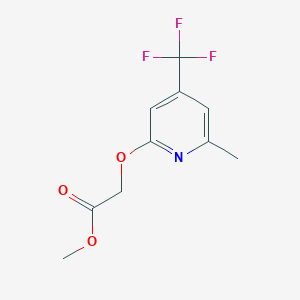

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate

Beschreibung

Methyl-2-((6-Methyl-4-(trifluormethyl)pyridin-2-yl)oxy)acetat ist eine organische Verbindung, die eine Trifluormethylgruppe aufweist, die an einen Pyridinring gebunden ist

Eigenschaften

Molekularformel |

C10H10F3NO3 |

|---|---|

Molekulargewicht |

249.19 g/mol |

IUPAC-Name |

methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate |

InChI |

InChI=1S/C10H10F3NO3/c1-6-3-7(10(11,12)13)4-8(14-6)17-5-9(15)16-2/h3-4H,5H2,1-2H3 |

InChI-Schlüssel |

VHOLKMCVICZCOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=N1)OCC(=O)OC)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-((6-Methyl-4-(trifluormethyl)pyridin-2-yl)oxy)acetat beinhaltet typischerweise die Reaktion von 6-Methyl-4-(trifluormethyl)pyridin-2-ol mit Methylbromacetat in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung der Esterbindung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, wobei kontinuierliche Strömungsreaktoren eingesetzt werden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen zur Reagenzzugabe und Temperatursteuerung kann die Effizienz und Sicherheit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-2-((6-Methyl-4-(trifluormethyl)pyridin-2-yl)oxy)acetat hat verschiedene wissenschaftliche Forschungsanwendungen:

Biologie: Die Verbindung kann in Studien verwendet werden, um die biologische Aktivität von trifluormethylierten Pyridinderivaten zu verstehen.

Medizin: Es kann auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten, untersucht werden.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-((6-Methyl-4-(trifluormethyl)pyridin-2-yl)oxy)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen, sodass sie biologische Membranen effektiver durchdringen kann. Diese Eigenschaft kann die Bindungsaffinität der Verbindung an Enzyme oder Rezeptoren beeinflussen, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 249.19 g/mol

- IUPAC Name : Methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological reactivity, making it a candidate for various applications in medicinal chemistry and agrochemicals.

Research indicates that compounds similar to methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that related pyridine derivatives can inhibit the growth of various microbial strains, suggesting that this compound may possess similar properties.

- Anti-inflammatory Effects : The modulation of inflammatory pathways by pyridine derivatives has been documented, indicating potential therapeutic uses.

- Anticancer Properties : Some studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : The methoxyacetate group can be utilized in esterification processes to synthesize more complex esters.

- Nucleophilic Substitution Reactions : The trifluoromethyl group may enhance the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack and subsequent substitution reactions.

Interaction Studies

The compound's binding affinity towards specific biological targets has been a focus of research:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, impacting biochemical processes significantly.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Novel Esters

In another research project, researchers utilized this compound as an intermediate to synthesize novel esters with enhanced biological activities. The resulting compounds showed promising results in preliminary biological assays.

Wirkmechanismus

The mechanism of action of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-2-((6-(Trifluormethyl)pyridin-2-yl)oxy)acetat: Fehlt die Methylgruppe an der 6-Position, was sich auf seine chemische Reaktivität und biologische Aktivität auswirken kann.

Methyl-2-((4-(Trifluormethyl)pyridin-2-yl)oxy)acetat: Die Trifluormethylgruppe ist unterschiedlich positioniert, was möglicherweise ihre Interaktion mit molekularen Zielstrukturen verändert.

Haloxyfop-P-methyl: Eine ähnliche Verbindung, die als Herbizid verwendet wird und eine Trifluormethylgruppe und einen Pyridinring aufweist, jedoch mit unterschiedlichen Substituenten und Anwendungen.

Einzigartigkeit

Methyl-2-((6-Methyl-4-(trifluormethyl)pyridin-2-yl)oxy)acetat ist aufgrund der spezifischen Positionierung seiner funktionellen Gruppen einzigartig, die seine chemische Reaktivität und biologischen Eigenschaften beeinflussen kann. Das Vorhandensein sowohl einer Trifluormethylgruppe als auch eines Pyridinrings macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Biologische Aktivität

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate, with the CAS number 187327-30-6, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C16H14F3NO3

- Molecular Weight : 325.28 g/mol

- InChI Key : JWBZOKQQKRJKNS-UHFFFAOYSA-N

- Boiling Point : Data not available

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize key findings from recent studies.

Antiviral Activity

Recent studies have indicated that compounds derived from pyridine and its derivatives exhibit significant antiviral properties. For instance, a related compound demonstrated potent antiviral activity against influenza viruses, showing an IC50 value of 27.4 nM against Oseltamivir-sensitive strains and a favorable safety profile in vivo . Although specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy.

Anticancer Properties

Research has highlighted the anticancer potential of pyridine derivatives. A study involving similar compounds revealed strong inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. One such compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing significantly less toxicity to non-cancerous cells . This selectivity indicates a promising therapeutic window for further exploration.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity and interaction with biological membranes, potentially influencing cellular uptake and bioactivity.

Case Studies

- Antiviral Efficacy : A related study on pyridine-based compounds demonstrated their ability to reduce viral load in infected mice models significantly. Although this compound was not directly tested, its structural analogs showed promising results in reducing influenza virus replication .

- Anticancer Activity : In vivo studies using compounds with similar structures reported significant inhibition of tumor growth in mouse models of TNBC. The compounds not only inhibited cell proliferation but also reduced metastasis effectively .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H14F3NO3 |

| Molecular Weight | 325.28 g/mol |

| CAS Number | 187327-30-6 |

| Potential Antiviral Activity | IC50 < 27.4 nM (related compounds) |

| Anticancer IC50 (MDA-MB-231) | 0.126 μM (related compounds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.